4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4h-1,2,4-triazole-3-thiol

Descripción general

Descripción

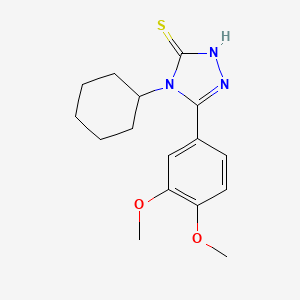

4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group, a dimethoxyphenyl group, and a thiol group attached to the triazole ring. It is of interest in various fields of research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors. For example, the reaction of cyclohexyl isocyanide with 3,4-dimethoxyphenyl hydrazine in the presence of a suitable catalyst can yield the triazole ring.

Introduction of the Thiol Group: The thiol group can be introduced by reacting the triazole intermediate with a thiolating agent such as hydrogen sulfide or thiourea under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under controlled conditions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors or enzymes, modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

- 4-Cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 4-Cyclohexyl-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both cyclohexyl and dimethoxyphenyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Actividad Biológica

4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 328556-76-9) is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a triazole ring and a thiol group, which contribute to its pharmacological properties.

- Molecular Formula : C₁₆H₂₁N₃O₂S

- Molecular Weight : 319.42 g/mol

- Structure : The compound contains a cyclohexyl group and a dimethoxyphenyl moiety, contributing to its lipophilicity and potential bioactivity.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant anticancer properties. A study showcased the cytotoxic effects of various triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Among these compounds, those with thiol substitutions displayed enhanced selectivity and potency against cancer cells compared to their non-thiol counterparts .

Table 1: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | IGR39 | 15.2 |

| Other Derivative A | MDA-MB-231 | 12.5 |

| Other Derivative B | Panc-1 | 18.0 |

The mechanism underlying the anticancer activity of triazole derivatives is primarily attributed to their ability to interact with biological receptors through hydrogen bonding and hydrophobic interactions. The triazole ring enhances solubility and stability, allowing for effective binding at the active sites of target proteins involved in cancer cell proliferation .

Antimicrobial Activity

Triazole compounds have also been investigated for their antimicrobial properties. The incorporation of sulfur in the form of thiol groups has been shown to increase the antimicrobial efficacy of these compounds against various bacterial strains. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Activity

Recent studies indicate that certain triazole derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Research has shown that specific modifications in the triazole structure can enhance selectivity towards COX-1 inhibition, potentially leading to the development of novel anti-inflammatory agents .

Study on Anticancer Efficacy

In a comparative study involving multiple triazole derivatives, it was found that those with substituted thiol groups exhibited superior anticancer activity. The study utilized an MTT assay to evaluate cell viability post-treatment with various concentrations of the compounds. Results indicated a marked reduction in cell viability for melanoma cells treated with this compound.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion tests, suggesting potent antimicrobial activity linked to its thiol functionality.

Propiedades

IUPAC Name |

4-cyclohexyl-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-20-13-9-8-11(10-14(13)21-2)15-17-18-16(22)19(15)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIASDNHOAPSECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2C3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972868 | |

| Record name | 4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5736-16-3 | |

| Record name | 4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.